molecular formula C20H11N3O3S B2887040 N-(4-(4-cyanophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 361166-37-2

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No. B2887040
CAS RN: 361166-37-2
M. Wt: 373.39
InChI Key: XDWZNLMNJRGKFF-UHFFFAOYSA-N
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Description

Thiazole derivatives, such as N-(4-(4-cyanophenyl)thiazol-2-yl)-N-methylformamide , have been studied for their potential applications in medicinal chemistry and drug discovery research . They have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines .


Synthesis Analysis

The synthesis of similar compounds often involves the cyclization of substituted thiosemicarbazones with a-bromo-4-cyanoacetophenone . This allows for the rapid single-step sustainable syntheses of 4-cyanophenyl-2-hydrazinylthiazoles .


Molecular Structure Analysis

The molecular structure of these compounds is often investigated using techniques such as FT-IR, 1H NMR, and 13C NMR spectroscopy . Density functional theory (B3LYP/6-311G) can be used to investigate the ideal molecule structure, vibrational frequencies, and 1H with 13C NMR (theoretically) chemical shifts .


Chemical Reactions Analysis

The chemical reactions of these compounds often involve the inhibition of tubulin polymerization, as seen in the case of N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine .

Mechanism of Action

Target of Action

Similar compounds with a 4-cyanophenyl-2-hydrazinylthiazole structure have shown anticancer efficacy against hct-116 and mcf-7 carcinoma cell lines .

Mode of Action

Related compounds have been shown to induce cancer cell death via caspase-dependent apoptosis . This suggests that N-(4-(4-cyanophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide may interact with its targets to trigger programmed cell death.

Biochemical Pathways

Given the apoptosis-inducing activity of related compounds , it is plausible that this compound may affect pathways related to cell survival and death.

Result of Action

Related compounds have been shown to induce significant growth inhibition and cytotoxicity effects in cancer cells . This suggests that N-(4-(4-cyanophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide may have similar effects.

Safety and Hazards

The safety and hazards associated with these compounds can be determined through Material Safety Data Sheets (MSDS) .

Future Directions

The future directions of research on these compounds often involve further development of the thiazole core, due to its straightforward preparation and the diverse active lead compounds it has already provided .

properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11N3O3S/c21-10-12-5-7-13(8-6-12)15-11-27-20(22-15)23-19(25)18-9-16(24)14-3-1-2-4-17(14)26-18/h1-9,11H,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDWZNLMNJRGKFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

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